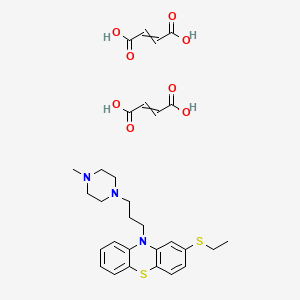
Norzine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Norzine, also known as thiethylperazine, is a compound belonging to the phenothiazine class. It is primarily used as an antiemetic, which means it helps prevent nausea and vomiting. This compound works by antagonizing dopamine receptors (DRD1, DRD2, DRD4) and serotonin receptors (5-HT2A, 5-HT2C), among others .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiethylperazine involves several steps:
Goldberg Reaction: The reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid forms a diarylamine intermediate.
Thermolytic Removal: The carboxyl group in the anthranilic acid residue is removed thermolytically.
Phenothiazine Formation: Treatment with sulfur and iodine leads to the formation of phenothiazine.
Alkylation: The final step involves alkylation with 1-(γ-chloropropyl)-4-methylpiperazine in the presence of sodamide.
Industrial Production Methods
Industrial production of thiethylperazine follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
Thiethylperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thioether form.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thioether: From reduction reactions.
Halogenated Phenothiazines: From substitution reactions.
科学的研究の応用
Thiethylperazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter receptors.
Medicine: Used to treat nausea and vomiting, and studied for potential antipsychotic properties.
作用機序
Thiethylperazine exerts its effects by antagonizing multiple receptors:
Dopamine Receptors: DRD1, DRD2, DRD4.
Serotonin Receptors: 5-HT2A, 5-HT2C.
Muscarinic Acetylcholine Receptors: mAChRs (1 through 5).
Adrenergic Receptor: α1.
Histamine Receptor: H1.
It also activates the transport protein ABCC1, which helps clear beta-amyloid from the brain .
類似化合物との比較
Similar Compounds
Ondansetron: Another antiemetic, but it primarily antagonizes 5-HT3 receptors.
Promethazine: Used for nausea and allergies, it acts on histamine receptors.
特性
分子式 |
C30H37N3O8S2 |
|---|---|
分子量 |
631.8 g/mol |
IUPAC名 |
but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8) |
InChIキー |
RVBRTNPNFYFDMZ-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4R)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14114390.png)
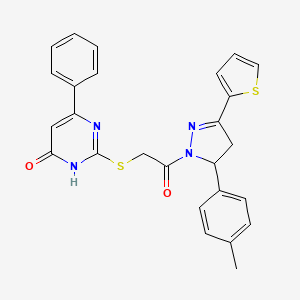
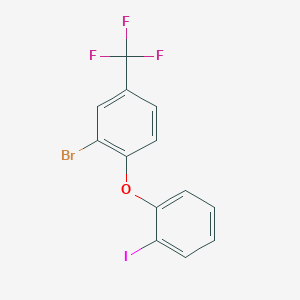
![(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate](/img/structure/B14114415.png)
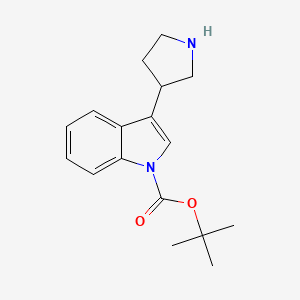
![(5S)-(c)micro-L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]](/img/structure/B14114422.png)
![4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B14114427.png)
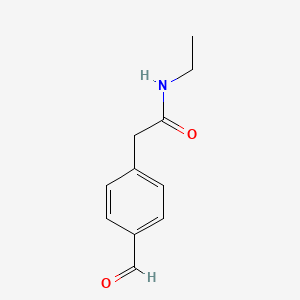
![N-[2-(diethoxyphosphoryl)-ethyl]methacrylamide](/img/structure/B14114438.png)
![(4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14114447.png)
![(E)-(2,9-dimethyl-3,5-diphenylfuro[3,2-g]chromen-7-ylidene)hydrazine](/img/structure/B14114454.png)
![12-Amino-2-phenylpyrano[2,3-a]acridin-4-one](/img/structure/B14114468.png)
![6-(Morpholin-4-yl)-2,3-bis[4-(morpholin-4-yl)phenyl]quinoxaline](/img/structure/B14114486.png)
![3-Phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B14114489.png)
